

Acrylonitrile Butadiene Styrene (ABS-752)

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Compound of Interest		
Compound Name:	ABS-752	
Cat. No.:	B15541391	Get Quote

ABS-752 is a specific grade of Acrylonitrile Butadiene Styrene (ABS), a common thermoplastic terpolymer. Rather than a single chemical entity with a defined molecular weight, ABS is a complex polymer blend. Its structure is best understood by examining its constituent monomers and their arrangement.

Chemical Structure and Composition

The general chemical formula for ABS is $(C_8H_8)_{\times}\cdot(C_4H_6)y\cdot(C_3H_3N)z.[1]$ It is synthesized by polymerizing styrene and acrylonitrile in the presence of polybutadiene.[1] The proportions of these monomers can be varied to produce different grades of ABS with specific properties. Typically, ABS consists of 15-35% acrylonitrile, 5-30% butadiene, and 40-60% styrene.[1]

The structure is essentially a matrix of styrene-acrylonitrile copolymer (SAN) with globules of polybutadiene distributed throughout. This results in a material that combines the properties of its components:

- Acrylonitrile: Provides chemical resistance, heat stability, fatigue resistance, hardness, and rigidity.[1]
- Butadiene: A rubbery substance that imparts toughness and impact strength, even at low temperatures.[1]
- Styrene: Contributes a glossy, impervious surface, rigidity, and ease of processing.[1]

Experimental Protocols: Synthesis



ABS is typically produced via emulsion or continuous mass polymerization.[2] A common method is graft copolymerization:

- Polybutadiene Synthesis: The process begins with the emulsion polymerization of butadiene to form a polybutadiene latex.
- Grafting: A mixture of styrene and acrylonitrile monomers is then added to the polybutadiene latex.
- Polymerization: A free-radical initiator is introduced to polymerize the styrene and acrylonitrile, which grafts onto the polybutadiene backbone. This creates the characteristic structure of a continuous SAN matrix with dispersed polybutadiene particles.[3]
- Coagulation and Drying: The resulting ABS resin is then coagulated, washed, and dried to produce pellets for processing.

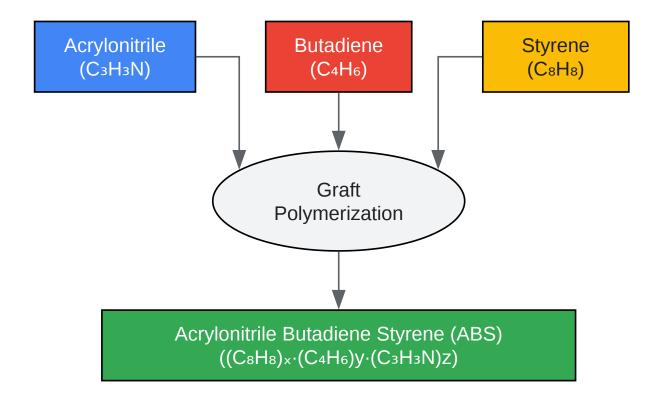
Data Presentation: Physicochemical Properties of ABS

Property	Value Range	Test Method
Ultimate Tensile Strength	22.1 – 57.0 MPa	ASTM D638
Elongation at Break	3.00 – 150 %	ASTM D638
Flexural Modulus	0.200 – 5.50 GPa	ASTM D790
Izod Impact, Notched	8.00 – 48.0 kJ/m²	ASTM D256
Hardness, Rockwell R	68.0 – 118	ASTM D785
Glass Transition Temp.	Approx. 105 °C	DSC
Melting Point	190°C - 220°C	DSC

Data sourced from various generic ABS datasheets.[3][4]

Mandatory Visualization: ABS Synthesis





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Caption: Synthesis of ABS from its three primary monomers.

ABT-737: A BH3 Mimetic

ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[5] It functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins to induce apoptosis.[6]

Chemical Structure

- IUPAC Name: 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}-N-(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonyl)benzamide[7]
- Chemical Formula: C₄₂H₄₅ClN₆O₅S₂[7]
- Molar Mass: 813.43 g·mol⁻¹[7]

Data Presentation: Inhibitory Activity of ABT-737



Target Protein	Activity Metric	Value
Bcl-2	EC50	30.3 nM
Bcl-xL	EC50	78.7 nM
Bcl-w	EC50	197.8 nM
McI-1	-	No Inhibition
Bcl-B	-	Low Activity
Bfl-1	-	No Effects

Data from cell-free assays.[5]

Cell Line (Cancer Type)	Activity Metric	Value
HL-60 (Leukemia)	IC50	50 nM
KG1 (Leukemia)	IC50	80 nM
NB4 (Leukemia)	IC50	80 nM
Multiple Myeloma Cells	IC50	5-15 μΜ

Data from various cell-based assays.[5][6]

Experimental Protocols

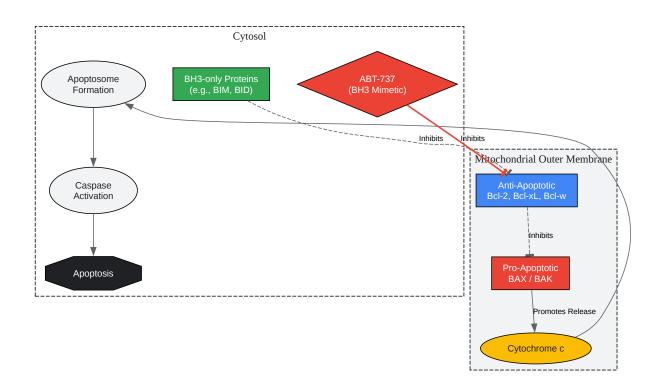
- Cell Seeding: Cancer cell lines (e.g., HCT116, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
- Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of ABT-737 (e.g., 1 μ M to 10 μ M) or a vehicle control (e.g., 0.1% DMSO).[9]
- Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[8][10]



- MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's protocol.[8]
- Measurement: The plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
- Drug Treatment: Cells are treated with ABT-737, a positive control, and a vehicle control for a defined period.
- Cell Harvesting: Adherent cells are detached using a gentle dissociation reagent (e.g., Accutase), while suspension cells are collected by centrifugation. Both floating and adherent cells are pooled.[8]
- Staining: Cells are washed and then resuspended in an Annexin V binding buffer. FITCconjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
- Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.
- Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[10]

Mandatory Visualization: ABT-737 Mechanism of Action





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Caption: ABT-737 inhibits Bcl-2/Bcl-xL, leading to apoptosis.

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